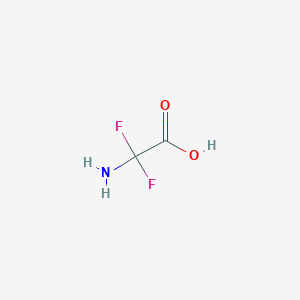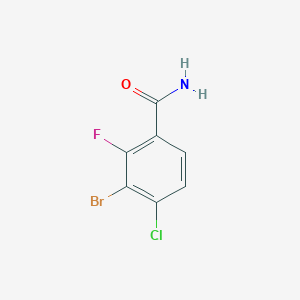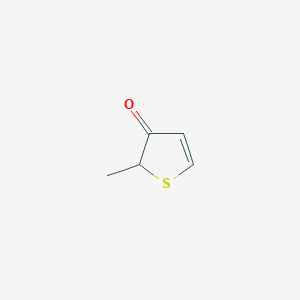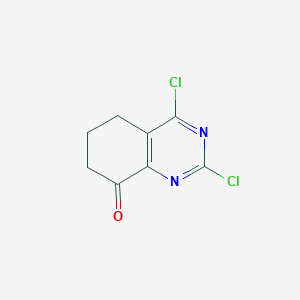
(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” is an organic compound with the chemical formula C20H21NO5. It belongs to the class of boronic acids, which are essential in various chemical and biological applications.
- The compound features a boronic acid functional group (B(OH)2) attached to a phenyl ring, which in turn is connected to a fluorenyl group. This unique structure makes it interesting for both synthetic chemistry and biological studies.
Méthodes De Préparation
- Synthetic routes for this compound involve a two-step process:
Friedel–Crafts Reaction: The fluorenyl group is introduced via a Friedel–Crafts reaction between fluorene and an appropriate derivative of benzene (e.g., benzoyl chloride). Lewis acid catalysts (such as aluminum chloride) promote this reaction.
Oxidation: The resulting intermediate undergoes oxidation to form the boronic acid. Common oxidants include hydrogen peroxide (H2O2) or other peroxides.
- Industrial production methods may vary, but the key steps remain consistent.
Analyse Des Réactions Chimiques
Reactivity: Boronic acids are versatile in organic synthesis. They participate in various reactions, including Suzuki–Miyaura cross-coupling, Chan–Lam coupling, and Buchwald–Hartwig amination.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and substituents involved.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Boronic acids can interact with biological molecules (e.g., enzymes) due to their reversible binding to diols.
Medicine: Investigated for potential drug development (e.g., proteasome inhibitors).
Industry: Employed in materials science and catalysis.
Mécanisme D'action
- The exact mechanism of action for this compound depends on its specific application. For example:
- As a proteasome inhibitor, it disrupts protein degradation pathways, affecting cell survival and proliferation.
- As a ligand in catalysis, it coordinates with transition metals to facilitate chemical transformations.
Comparaison Avec Des Composés Similaires
- Similar compounds include other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. the unique fluorenyl group in “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” sets it apart.
Propriétés
Numéro CAS |
921198-22-3 |
|---|---|
Formule moléculaire |
C20H18BNO2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
[2-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)19-12-6-1-7-14(19)13-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,20,22-24H,13H2 |
Clé InChI |
RXCQNVWQPDNLNB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


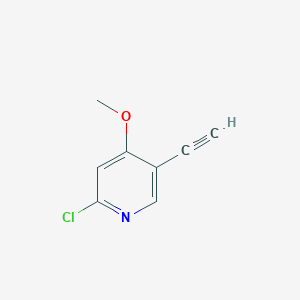
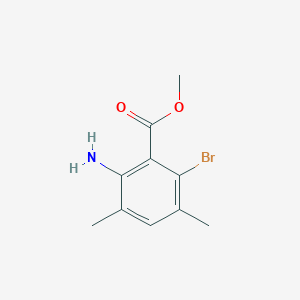
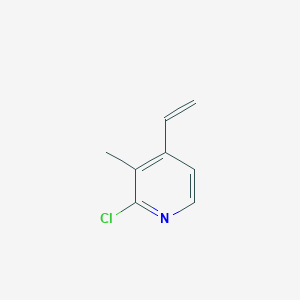
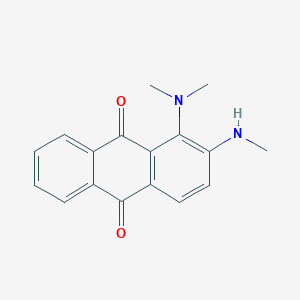
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
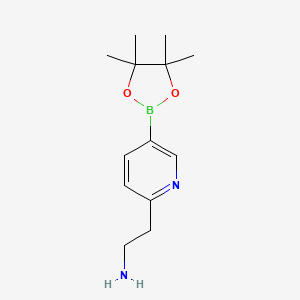
![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
